1-(3-((呋喃-2-基甲基)磺酰基)吡咯烷-1-基)-3-(4-(甲硫基)苯基)丙-1-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

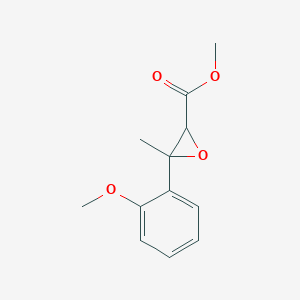

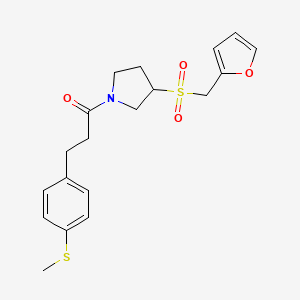

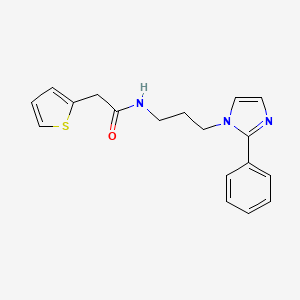

The compound 1-(3-((Furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)-3-(4-(methylthio)phenyl)propan-1-one is a complex organic molecule that likely exhibits a range of interesting chemical properties due to its diverse functional groups. The molecule includes a furan ring, a sulfonyl group, a pyrrolidine ring, and a phenyl ring with a methylthio substituent. These components suggest that the compound could be synthesized through multi-component reactions involving furans and sulfur-containing compounds.

Synthesis Analysis

The synthesis of such a compound could potentially involve a three-component reaction similar to the one described in the first paper, where 1,3-dicarbonyl compounds or pyridin-2-amines react with ynals and sodium benzenesulfinates to yield sulfonylated furan derivatives . Additionally, the synthesis of 3-pyrrolines from sulfur-containing allenyl derivatives, as mentioned in the second paper, could be relevant to the formation of the pyrrolidine ring in the target molecule . The atom-economical synthesis of polysubstituted furans from propargyl alcohols and terminal alkynes, as described in the third paper, could also be a part of the synthetic route, particularly for introducing the furan moiety .

Molecular Structure Analysis

The molecular structure of the compound is likely to be complex, with multiple stereocenters and the potential for conformational isomerism, especially within the pyrrolidine ring. The presence of the sulfonyl group attached to the furan ring could influence the electronic distribution across the molecule, affecting its reactivity. The methylthio group on the phenyl ring could also play a role in stabilizing certain conformations through steric interactions.

Chemical Reactions Analysis

The compound's reactivity would be influenced by the functional groups present. The furan ring is known for its reactivity in Diels-Alder reactions, while the sulfonyl group could be involved in sulfonylation reactions or serve as a leaving group in nucleophilic substitution reactions. The pyrrolidine ring might engage in reactions typical of amines, such as alkylation or acylation. The presence of the phenyl ring with a methylthio substituent could facilitate electrophilic aromatic substitution reactions, particularly if the methylthio group directs incoming electrophiles to the ortho and para positions.

Physical and Chemical Properties Analysis

The physical properties of the compound would be influenced by its molecular weight, polarity, and the presence of hydrogen bond donors and acceptors. The sulfonyl and pyrrolidine groups could contribute to the compound's solubility in polar solvents, while the phenyl ring might increase its affinity for non-polar solvents. The compound's melting and boiling points would be determined by its molecular structure and the strength of intermolecular forces, such as hydrogen bonding and van der Waals interactions. Chemical properties, such as acidity or basicity, would be influenced by the presence of the sulfonyl group and the pyrrolidine nitrogen, which could act as a base.

科学研究应用

在杂环化合物开发中的合成与应用

呋喃和吡咯的合成

研究表明呋喃和吡咯作为合成子在天然产物、药物和材料的化学合成中的效用。值得注意的是,从各种呋喃衍生物开始制备 2-取代的 3-糠醛的方法突出了这些杂环在合成化学中的重要性。这种方法为这些杂环提供了一条新途径,强调了它们在构建复杂的分子结构中的重要性 (Kelly, Kerrigan, & Walsh, 2008)。

磺酰化衍生物的合成

开发用于制备磺酰化呋喃衍生物的有效方法强调了它们在创建具有不同官能团耐受性和效率的化合物方面的潜力。此类策略对于合成相关的含磺酰基杂环至关重要,为发现材料和生物活性分子提供了新途径 (Cui, Zhu, Li, & Cao, 2018)。

无金属有机合成

通过分子间环加成反应进行多取代吡咯衍生物的无金属合成代表了杂环化合物形成的绿色化学方法。该方法利用水性介质中的表面活性剂,为不同的吡咯提供了可持续且有效的途径,可能适用于相关的结构 (Kumar, Rāmānand, & Tadigoppula, 2017)。

催化活性与生物相互作用

席夫碱配合物

从杂环部分衍生的铁(III)-席夫碱配合物的合成和研究证明了它们在催化和作为生物活性化合物方面的潜力。这些配合物以其独特的结构和热学性质为特征,揭示了杂环化合物在催化有机反应和与生物分子相互作用中的多功能性,表明结构相关的磺酰胺和呋喃衍生物具有类似的应用 (Turkyilmaz, Kaçan, & Baran, 2013)。

属性

IUPAC Name |

1-[3-(furan-2-ylmethylsulfonyl)pyrrolidin-1-yl]-3-(4-methylsulfanylphenyl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO4S2/c1-25-17-7-4-15(5-8-17)6-9-19(21)20-11-10-18(13-20)26(22,23)14-16-3-2-12-24-16/h2-5,7-8,12,18H,6,9-11,13-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIKXYQKBJWEPLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)CCC(=O)N2CCC(C2)S(=O)(=O)CC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)(4-phenethylpiperazin-1-yl)methanone](/img/structure/B2503651.png)

![N-[3-(2-Methylindol-1-yl)propyl]prop-2-enamide](/img/structure/B2503661.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidin-1-yl}acetamide](/img/structure/B2503663.png)

![Tert-butyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate hydrochloride](/img/no-structure.png)